
Ethene, (2-isothiocyanatoethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethene, (2-isothiocyanatoethoxy)- is an organic compound with the molecular formula C5H7NOS It is a derivative of ethene, where one of the hydrogen atoms is replaced by a 2-isothiocyanatoethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethene, (2-isothiocyanatoethoxy)- can be synthesized through several methods. One common laboratory method involves the reaction of ethene with a suitable isothiocyanate derivative under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of ethene, (2-isothiocyanatoethoxy)- often involves the use of large-scale reactors and continuous flow systems. The process may include the use of high-pressure reactors and specialized catalysts to optimize yield and purity. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, ensuring efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Ethene, (2-isothiocyanatoethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: It can undergo substitution reactions where the isothiocyanato group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce simpler hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Ethene, (2-isothiocyanatoethoxy)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism by which Ethene, (2-isothiocyanatoethoxy)- exerts its effects involves interactions with specific molecular targets. The isothiocyanato group is known to react with nucleophiles, forming covalent bonds with amino acids in proteins. This can lead to changes in protein function and cellular pathways, influencing various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethene (Ethylene): A simple alkene with the formula C2H4, used extensively in the chemical industry.
Propene (Propylene): Another alkene with the formula C3H6, used in the production of polymers and other chemicals.
1-Butene: An alkene with the formula C4H8, used in the manufacture of synthetic rubber and other materials.
Uniqueness
Ethene, (2-isothiocyanatoethoxy)- is unique due to the presence of the isothiocyanato group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, distinguishing it from simpler alkenes like ethene and propene.
Eigenschaften
CAS-Nummer |
59565-09-2 |
|---|---|
Molekularformel |
C5H7NOS |
Molekulargewicht |
129.18 g/mol |
IUPAC-Name |
1-ethenoxy-2-isothiocyanatoethane |
InChI |
InChI=1S/C5H7NOS/c1-2-7-4-3-6-5-8/h2H,1,3-4H2 |
InChI-Schlüssel |
MBBAVOVDRNAKIS-UHFFFAOYSA-N |
Kanonische SMILES |
C=COCCN=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


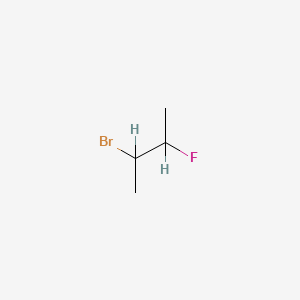
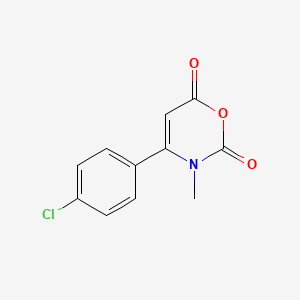
![Acetamide, N-(8,10-dinitro-5-oxo-5H-benzo[a]phenoxazin-6-yl)-](/img/structure/B14607457.png)

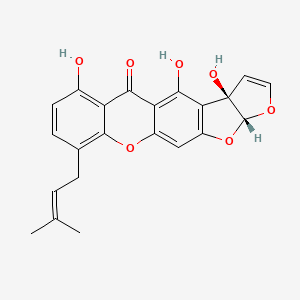
![3-Methyl-5-(methylsulfanyl)-N-pentyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B14607472.png)
![1-(2-Methylbutyl)-4-{(Z)-[4-(octyloxy)phenyl]-ONN-azoxy}benzene](/img/structure/B14607478.png)
![N-[(Benzyloxy)carbonyl]-2-phenyl-L-aspartic acid](/img/structure/B14607480.png)
stannane](/img/structure/B14607483.png)
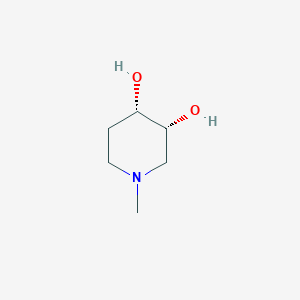
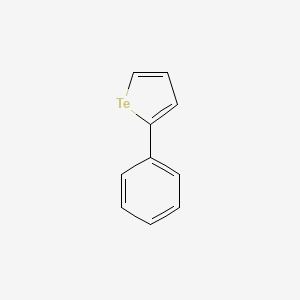
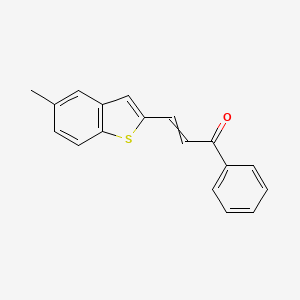
![Benzyl(dimethyl)[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14607520.png)

